
2-Hydroxy-4'-chlorodiphenyl ether
Übersicht
Beschreibung
2-Hydroxy-4’-chlorodiphenyl ether is an organic compound that contains an oxygen atom bonded to two different alkyl or aryl groups . It is a halogenated diphenyl ether and is considered an estrogenic contaminant .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4’-chlorodiphenyl ether is C12H9ClO . The structure includes a chlorinated phenyl group and a phenyl group connected by an ether linkage .Chemical Reactions Analysis
Ethers, including 2-Hydroxy-4’-chlorodiphenyl ether, are generally unreactive. The most common reaction of ethers is the cleavage of the C-O bond by strong acids . In the presence of a strong acid, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers, including 2-Hydroxy-4’-chlorodiphenyl ether, have a net dipole moment due to the polarity of C-O bonds . They are generally colorless, pleasant smelling, volatile liquids . Ethers containing up to 3 carbon atoms are soluble in water, due to their ability to form hydrogen bonds with water molecules .Wissenschaftliche Forschungsanwendungen
Metabolism and Transformation
Metabolic Pathways in Rats
Chlorodiphenyl ethers, including 2-Hydroxy-4'-chlorodiphenyl ether, undergo metabolic processes in rats primarily through aromatic hydroxylation and minorly via ether bond scission. Specifically, hydroxylation occurs ortho and meta to the ether bond, leading to the formation of various metabolites, including 'predioxins' (Tulp, Sundström, Martron, & Hutzinger, 1979).
Degradation by Fungi
The white-rot fungi Trametes versicolor can oxidize this compound, transforming it into hydroxylated and ring-cleavage products, demonstrating a potential application in bioremediation (Hundt, Jonas, Hammer, & Schauer, 1999).
Chemical Analysis and Identification
Protecting Group in Chemistry
4-Chlorophenyl ether, related to this compound, has been utilized as a protecting group for hydroxy functions in chemical syntheses, indicating its utility in organic chemistry (Otsuka, Yamamoto, & Fukase, 2018).
Identification Techniques
Advances in gas chromatography-mass spectrometry have enabled the precise identification of hydroxylated metabolites of chlorodiphenyl ethers, enhancing our understanding of their chemical behavior and potential environmental impacts (Tulp & Hutzinger, 1978).
Environmental Biodegradation
- Bacterial Biodegradation: Bacterial strains like P. fluorescens show high biodegradation rates (up to 96%) for compounds like 4-chlorodiphenyl ether, indicating their potential in environmental cleanup and pollution control (Pacholak, Smułek, Zdarta, Zgoła-Grześkowiak, & Kaczorek, 2018).
Synthesis and Technological Applications
- Synthesis Techniques: Efficient synthesis methods for chloro-o-hydroxyldiphenyl ethers, which include compounds like this compound, have been developed, highlighting their application in disinfectants and health care products (Zhang Ming, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUWFRSMPFMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




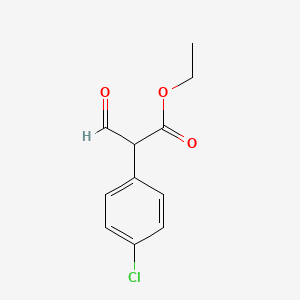

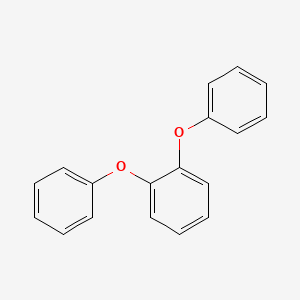

![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)
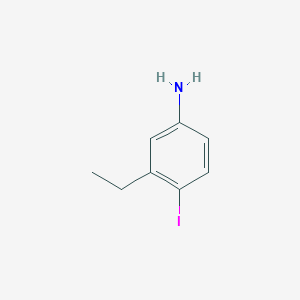
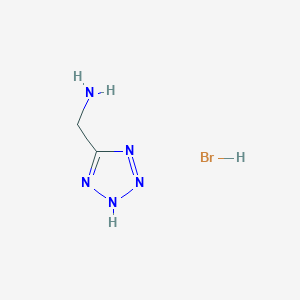

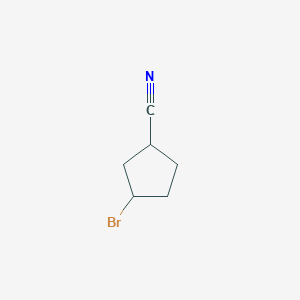
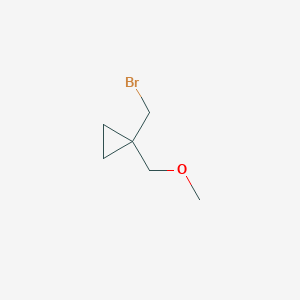

![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)
